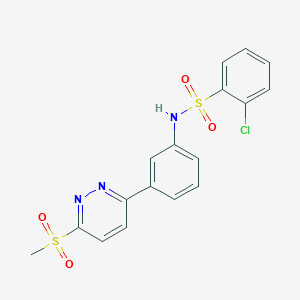

2-chloro-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide

Description

2-chloro-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide is a chemical compound with potential applications in various fields, including medical, environmental, and industrial research. This compound is characterized by its complex structure, which includes a chlorinated benzene ring, a sulfonamide group, and a pyridazine ring substituted with a methylsulfonyl group.

Propriétés

IUPAC Name |

2-chloro-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClN3O4S2/c1-26(22,23)17-10-9-15(19-20-17)12-5-4-6-13(11-12)21-27(24,25)16-8-3-2-7-14(16)18/h2-11,21H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMRLFWDRZGHJMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClN3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide typically involves multiple steps:

Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound under acidic or basic conditions.

Introduction of the Methylsulfonyl Group: The methylsulfonyl group is introduced via sulfonation, using reagents such as methylsulfonyl chloride in the presence of a base like triethylamine.

Coupling with the Benzene Ring: The pyridazine derivative is then coupled with a chlorinated benzene derivative through a nucleophilic aromatic substitution reaction, often using a palladium catalyst.

Formation of the Sulfonamide Group: Finally, the sulfonamide group is introduced by reacting the intermediate with a sulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfonyl group, forming sulfone derivatives.

Reduction: Reduction reactions can target the nitro or sulfonyl groups, converting them to amines or thiols, respectively.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Amines or thiols.

Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, 2-chloro-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide is studied for its potential as a pharmaceutical agent. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of inflammatory diseases and cancer.

Medicine

The compound’s potential anti-inflammatory and anticancer properties are of significant interest. It is being investigated for its ability to inhibit specific enzymes and pathways involved in disease progression.

Industry

In industrial applications, this compound is used in the development of new materials and as a catalyst in various chemical processes. Its stability and reactivity make it suitable for use in manufacturing and environmental remediation.

Mécanisme D'action

The mechanism of action of 2-chloro-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-chloro-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-5-(trifluoromethyl)benzenesulfonamide

- 2-chloro-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-4-methylbenzenesulfonamide

Uniqueness

Compared to similar compounds, 2-chloro-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of the methylsulfonyl group on the pyridazine ring and the chlorinated benzene ring provides distinct chemical properties that can be exploited in various applications.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics

Activité Biologique

2-Chloro-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, including its antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Molecular Formula : C17H16ClN3O2S

- Molecular Weight : 367.84 g/mol

- CAS Number : [Insert CAS number if available]

The presence of a chloro group, a pyridazine moiety, and a benzenesulfonamide structure contributes to its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains.

- Mechanism of Action : The compound appears to inhibit bacterial growth by interfering with protein synthesis and nucleic acid production pathways. This is consistent with the action mechanisms observed in other sulfonamide derivatives.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15.625 µg/mL |

| Escherichia coli | 31.25 µg/mL |

| Pseudomonas aeruginosa | 62.5 µg/mL |

Case Studies

- Study on Antibacterial Efficacy : A study conducted on various sulfonamide derivatives, including this compound, demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The compound showed comparable efficacy to established antibiotics like ciprofloxacin .

- Biofilm Inhibition : In vitro studies have shown that this compound can inhibit biofilm formation in Staphylococcus aureus strains, which is crucial for treating chronic infections where biofilms are prevalent. The biofilm inhibition concentration (MBIC) was reported at 62.216–124.432 µg/mL .

Pharmacological Implications

The promising antimicrobial activity of this compound suggests potential applications in treating bacterial infections, particularly those resistant to conventional antibiotics. Further pharmacokinetic and toxicological studies are essential to evaluate its safety and efficacy in clinical settings.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.